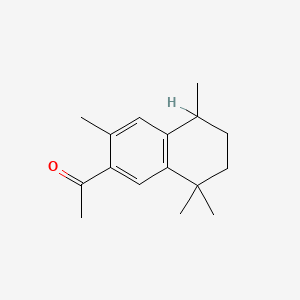
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- involves the acetylation of 1,1,3,4,4,6-hexamethyl-7-acetyl-1,2,3,4-tetrahydronaphthalene. The reaction typically occurs under acidic conditions using acetic anhydride as the acetylating agent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a model compound in studies of synthetic musk compounds and their environmental impact.
Biology: Investigated for its potential endocrine-disrupting effects.
Medicine: Studied for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the fragrance industry for its musky odor.
Mécanisme D'action
The mechanism of action of Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a musky odor. Additionally, its lipophilic nature allows it to penetrate biological membranes, making it useful in drug delivery applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Galaxolide: Another synthetic musk compound with a similar musky odor.
Cashmeran: Known for its woody-musky scent.
Phantolide: A synthetic musk with a powdery-musky fragrance.
Uniqueness
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- is unique due to its specific molecular structure, which imparts a distinct musky odor. Its stability and low volatility make it a preferred choice in the fragrance industry .
Propriétés
Numéro CAS |
27413-67-8 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
1-(3,5,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H22O/c1-10-6-7-16(4,5)15-9-13(12(3)17)11(2)8-14(10)15/h8-10H,6-7H2,1-5H3 |
Clé InChI |
YLPKSUJWHRYFGX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C2=C1C=C(C(=C2)C(=O)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


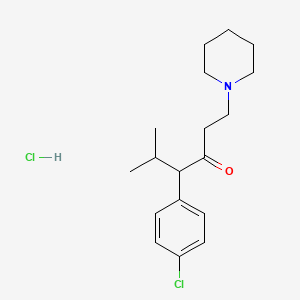
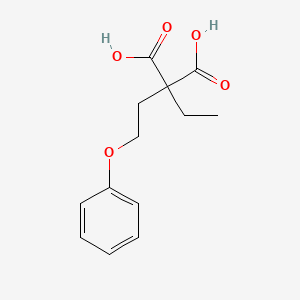
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
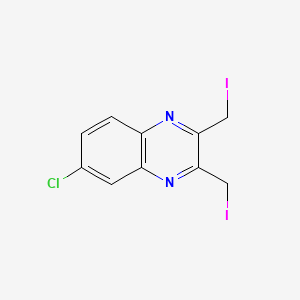

![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)


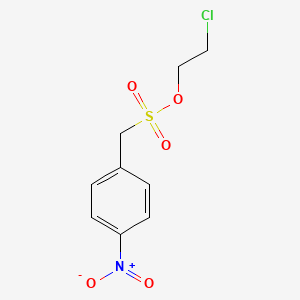
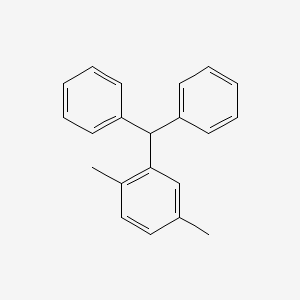
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)

![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
